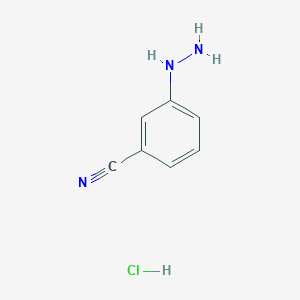

3-Cyanophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-5-6-2-1-3-7(4-6)10-9;/h1-4,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXCKFWRROJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586209 | |

| Record name | 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2881-99-4 | |

| Record name | 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanophenylhydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Cyanophenylhydrazine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of 3-Cyanophenylhydrazine Hydrochloride. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from various sources into a practical resource. Beyond a simple recitation of data, this guide offers insights into the causality behind experimental choices for characterization and handling. It covers physicochemical characteristics, solubility profiles, spectral identification, and essential safety protocols. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility in the laboratory setting.

Core Physicochemical Identification and Properties

This compound is a key building block in medicinal chemistry, notably utilized in the synthesis of novel therapeutic agents, including hydrolase and lipase inhibitors for obesity treatment and Factor Xa inhibitors for anticoagulation therapy.[1][2][3] Accurate characterization is paramount for its successful application.

It is crucial to note that two CAS numbers are frequently associated with this compound in literature and commercial listings. CAS 2881-99-4 correctly identifies the hydrochloride salt (C₇H₇N₃·HCl), which is the subject of this guide.[4][5][6][7][8] The number CAS 17672-26-3 typically refers to the free base (C₇H₇N₃).[1][2][3][9][10] Users should verify the CAS number and molecular weight to ensure they are working with the intended material.

The fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃·HCl | [4] |

| Molecular Weight | 169.61 g/mol | [4][6] |

| Appearance | Off-white to light brown/yellow solid | [4][5] |

| Melting Point | 194-196°C | [4] |

| Note: A value of 157-158°C is also reported, likely for a different form or the free base. | [1][2] | |

| Boiling Point | 301.5°C at 760 mmHg (Predicted) | [1][5] |

| Flash Point | 136.2°C | [1][5] |

| pKa | 4.48 ± 0.10 (Predicted) | [1] |

| Purity | Typically ≥97% | [4] |

Solubility Profile and Determination

The solubility of a reagent is a critical parameter that dictates the choice of solvent for chemical reactions, purification, and formulation. Understanding this profile is essential for optimizing reaction kinetics, maximizing yield, and developing effective workup procedures.

Qualitative Solubility: this compound is reported to have slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[5] This suggests that polar aprotic and polar protic solvents are viable starting points for solubility screening.

Quantitative Solubility Determination: The Shake-Flask Method For rigorous quantitative analysis, the shake-flask method is the gold standard for determining thermodynamic solubility. This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound (enough that undissolved solid remains visible) to a series of glass vials.

-

Solvent Addition: Pipette a precise, known volume (e.g., 2.00 mL) of the desired high-purity organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high concentration readings.

-

Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

-

Quantification: Measure the concentration of the diluted sample against a pre-prepared calibration curve of the compound. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Spectral Characterization for Identity Confirmation

Verifying the identity and purity of this compound is essential. Spectroscopic methods provide a definitive fingerprint of the molecular structure. Reference spectra are available from suppliers and chemical databases.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum should show characteristic signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The specific splitting pattern (multiplicity) will confirm the 1,3- (meta) substitution. Signals corresponding to the hydrazine protons (-NHNH₂) will also be present and may be broad or exchangeable with D₂O.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A sharp, strong absorption band around 2230-2210 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching bands, as well as N-H stretching bands from the hydrazinium group, will also be prominent.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. Under appropriate ionization conditions (e.g., ESI+), the mass spectrum should show a peak corresponding to the free base cation [C₇H₇N₃ + H]⁺ at m/z ≈ 134.1.

Safety, Handling, and Storage Protocols

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as a hazardous substance.

GHS Hazard Identification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Personal Protective Equipment:

Storage and Stability: Proper storage is critical to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1]

-

Atmosphere: To prevent degradation from air and moisture, storage under an inert atmosphere (e.g., Argon) is highly recommended.[4]

-

Temperature: While room temperature storage is acceptable for short periods, long-term storage in a freezer at -20°C is advised for optimal stability.[1]

Disposal: Dispose of unused material and contaminated packaging as hazardous waste through a licensed professional waste disposal service.[11] Do not allow the material to enter drains or the environment.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 17672-26-3 [m.chemicalbook.com]

- 3. This compound | 17672-26-3 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2881-99-4 [chemicalbook.com]

- 8. This compound(2881-99-4) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | 17672-26-3 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. capotchem.cn [capotchem.cn]

3-Cyanophenylhydrazine hydrochloride chemical structure and formula

An In-Depth Technical Guide to 3-Cyanophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a versatile chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive hydrazine group and a strategically positioned cyano moiety on a phenyl ring, makes it an invaluable building block for the synthesis of complex heterocyclic scaffolds. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed examination of its synthesis with mechanistic considerations, and a survey of its critical applications, particularly in the construction of pharmacologically active agents. As a Senior Application Scientist, the objective of this document is to bridge theoretical knowledge with practical, field-proven insights, ensuring that the protocols and claims presented are not only scientifically accurate but also robust and reproducible.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's properties is the foundation of its effective application. This compound is an off-white to light brown solid organic salt.[1] The hydrochloride form enhances its stability and shelf-life compared to the free base, which is a crucial consideration for its use in multi-step synthetic campaigns.

The canonical structure consists of a benzene ring substituted with a hydrazine group (-NHNH₂) and a cyano group (-C≡N) at the meta- (1,3-) positions. The hydrazine group is protonated to form the hydrochloride salt.

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 16495340.[2]

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 16495340.[2]

Key Physicochemical Data

The properties of this compound are summarized below. It is important to note that physical properties such as the melting point can exhibit variability between suppliers and batches due to differences in purity and crystalline form.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN₃ (or C₇H₇N₃·HCl) | [1][2][3] |

| Molecular Weight | 169.61 g/mol | [1][2][3] |

| CAS Number | 2881-99-4 | [1][2] |

| Alternate CAS | 17672-26-3 (free base) | [3][4][5] |

| Appearance | Off-white to light brown solid/powder | [1] |

| Melting Point | 194-196 °C | [1] |

| IUPAC Name | 3-hydrazinylbenzonitrile;hydrochloride | [2] |

| Synonyms | 3-Hydrazinobenzonitrile hydrochloride | [3][4][5] |

Spectroscopic Profile

While specific spectra are lot-dependent, the structural features of this compound give rise to a predictable spectroscopic signature essential for its identification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons, typically in the range of 7.0-7.8 ppm. The protons of the hydrazinium group (-NH-NH₃⁺) would appear as broad signals at a higher chemical shift (downfield), often above 9.0 ppm, due to their acidic nature and exchange with residual water.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. A sharp, strong absorption band is expected around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Broad bands in the 2500-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the hydrazinium salt.

-

Mass Spectrometry (MS): In techniques like Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base (C₇H₇N₃) at an m/z corresponding to its molecular weight (approximately 133.15).[4][5][6]

Chapter 2: Synthesis and Mechanistic Insights

The most reliable and widely adopted method for synthesizing arylhydrazines, including this compound, is the reduction of a corresponding diazonium salt, which is itself generated from a primary aromatic amine. This two-stage process is a cornerstone of industrial and laboratory organic synthesis.

Core Rationale

The synthesis begins with 3-aminobenzonitrile. The primary amino group provides a nucleophilic handle for diazotization, a reaction that converts it into an excellent leaving group (N₂). This intermediate diazonium salt is then susceptible to reduction. The choice of reducing agent is critical; stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is highly effective, providing the necessary electrons to reduce the diazonium intermediate to the hydrazine while simultaneously forming the desired hydrochloride salt, which often precipitates from the acidic medium, facilitating its isolation.[7][8]

Experimental Protocol: Synthesis from 3-Aminobenzonitrile

This protocol describes a robust procedure for the laboratory-scale synthesis of this compound.

Materials:

-

3-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether (for washing)

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzonitrile (1 equivalent) in concentrated hydrochloric acid. Cool the mixture to between -5 °C and 0 °C in an ice-salt bath. b. Dissolve sodium nitrite (1.1 equivalents) in deionized water and cool the solution. c. Add the cold sodium nitrite solution dropwise to the stirred suspension of 3-aminobenzonitrile, ensuring the temperature is strictly maintained below 0 °C. The formation of the diazonium salt is observed.

-

Reduction: a. In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid. Cool this solution to -15 °C. b. Add the previously prepared cold diazonium salt solution portionwise to the stirred tin(II) chloride solution. The temperature must be kept below -10 °C during the addition to prevent decomposition.[9] c. After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at a temperature between -10 °C and 0 °C.

-

Isolation and Purification: a. The product, this compound, will precipitate as a solid. Collect the precipitate by vacuum filtration. b. Wash the filter cake thoroughly with cold diethyl ether to remove organic impurities.[8][9] c. Dry the resulting solid under vacuum to yield the final product. For higher purity, recrystallization from an ethanol-water mixture can be performed.[8]

Visualization of Synthesis Workflow and Mechanism

The overall workflow and the underlying chemical mechanism are illustrated below.

Chapter 3: Applications in Medicinal Chemistry and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value precursor for synthesizing APIs. Its utility stems from the reactivity of the hydrazine group, which readily participates in reactions to form stable heterocyclic rings.

Application 1: Fischer Indole Synthesis of Drug Intermediates

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone. This reaction is a cornerstone in the synthesis of many pharmaceuticals.

Case Study: Precursor to Vilazodone Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist at the 5-HT₁ₐ receptor. A key step in its synthesis involves the creation of an indole core. This compound is an ideal starting material for constructing the required 5-cyanoindole intermediate.[10] The reaction involves condensing it with a suitable ketone, followed by cyclization under acidic conditions to form the indole ring system.

Application 2: Synthesis of Hydrolase and Lipase Inhibitors

There is significant therapeutic interest in developing inhibitors of enzymes like pancreatic lipase for the management of obesity.[6] 3-Hydrazinobenzonitrile hydrochloride serves as a starting material for synthesizing novel small molecules designed to inhibit these enzymes.[6] The synthetic strategy often involves reacting the hydrazine with various electrophiles (e.g., aldehydes, ketones, or acyl chlorides) to generate a library of hydrazone or hydrazide derivatives. These derivatives can then be screened for their inhibitory activity against the target enzymes. The cyano group can participate in hydrogen bonding or other interactions within the enzyme's active site, potentially enhancing binding affinity and inhibitory potency.

Chapter 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount for ensuring user safety and maintaining the integrity of the compound.

Hazard Profile

The compound is classified as hazardous.[1] The following table summarizes its GHS hazard statements.

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) |

Source: ECHA C&L Inventory, PubChem.[2]

Safe Handling and Emergency Protocols

Personal Protective Equipment (PPE) and Engineering Controls:

-

P280: Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection.[1][11]

-

P271: Use only outdoors or in a well-ventilated area.[1][11] All manipulations should be performed inside a certified chemical fume hood.[12]

-

P260/P261: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][11]

First Aid Measures:

-

IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing.[11] Call a poison center or doctor if you feel unwell.

-

IF ON SKIN (P302+P352): Wash with plenty of water.[11] If skin irritation occurs, get medical advice.

-

IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

IF SWALLOWED (P301+P310): Immediately call a POISON CENTER or doctor/physician.

Storage and Stability

To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1]

-

Temperature: For long-term storage, keep in a freezer, under -20°C.[5] For short-term use, store in a cool, dry, well-ventilated place.[1]

-

Container: Keep the container tightly closed to prevent moisture absorption.[1]

Conclusion

This compound is a quintessential example of a versatile synthetic building block that enables the efficient construction of complex, high-value molecules. Its straightforward synthesis from readily available precursors, combined with the predictable reactivity of its functional groups, makes it an indispensable tool for medicinal chemists. From the synthesis of indole-based antidepressants to the exploration of novel enzyme inhibitors, its applications are both significant and expanding. By adhering to the synthesis, handling, and application protocols detailed in this guide, researchers can safely and effectively leverage the full potential of this important chemical intermediate in their drug discovery and development endeavors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [aromalake.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Cas 17672-26-3,this compound | lookchem [lookchem.com]

- 6. This compound | 17672-26-3 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Cyanophenylhydrazine Hydrochloride: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-Cyanophenylhydrazine hydrochloride (CAS No. 17672-26-3), a versatile reagent in modern organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and key applications, with a focus on the causal relationships behind its chemical behavior and utility.

Compound Profile and Physicochemical Properties

This compound is a substituted arylhydrazine that serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring significantly influences its reactivity, particularly in cyclization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17672-26-3 | [1] |

| Molecular Formula | C₇H₇N₃·HCl | [2] |

| Molecular Weight | 169.61 g/mol | [2][3] |

| Appearance | Off-white to light brown or light amber/faint orange solid/powder | [2][4] |

| Melting Point | 157-158 °C | [1][4] |

| Purity | Typically ≥97% | [2][5] |

| Solubility | Moderately soluble in polar solvents | [6] |

| Storage | Store in a cool, well-ventilated area, under an inert atmosphere (e.g., Argon), and protected from light. Keep container tightly closed.[2] |

Synthesis and Characterization

The synthesis of this compound typically proceeds via a two-step process involving the diazotization of 3-aminobenzonitrile followed by a reduction of the resulting diazonium salt. This well-established route provides a reliable method for obtaining the target compound in good yield and purity.

Synthetic Protocol: Diazotization and Reduction

This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.[7][8]

Materials:

-

3-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ethanol

Step-by-Step Procedure:

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and cooled to -5 to 0 °C using an ice-salt bath, suspend 3-aminobenzonitrile in concentrated hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 0 °C to form the diazonium salt.

-

-

Reduction:

-

In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

-

Add the cold diazonium salt solution portion-wise to the stannous chloride solution, ensuring the temperature is maintained below 0 °C.

-

After the addition is complete, continue to stir the reaction mixture for an additional 15-30 minutes.

-

-

Isolation and Purification:

-

The resulting precipitate of this compound is collected by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

The crude product can be further purified by recrystallization from an ethanol-water mixture to yield the final product.

-

Spectroscopic Characterization

The structural integrity of this compound can be confirmed using various spectroscopic techniques. Representative data is available from sources such as ChemicalBook.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the -NH- proton, and the -NH₃⁺ protons. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the 1,3-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, including the carbon bearing the cyano group, and the carbon attached to the hydrazine moiety.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazine and ammonium groups, the C≡N stretching of the cyano group, and the C=C stretching of the aromatic ring.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the free base (C₇H₇N₃, MW: 133.15)[4][10] upon loss of HCl.

Core Application: The Fischer Indole Synthesis

A cornerstone application of this compound is in the Fischer indole synthesis, a powerful acid-catalyzed reaction for the construction of indole rings from an arylhydrazine and a carbonyl compound (ketone or aldehyde).[11][12] The resulting 4-cyanoindoles are valuable intermediates in medicinal chemistry.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps:[11]

-

Formation of a phenylhydrazone from the reaction of 3-cyanophenylhydrazine with a carbonyl compound.

-

Tautomerization of the phenylhydrazone to its enamine form.

-

A[1][1]-sigmatropic rearrangement (Claisen-like rearrangement) of the protonated enamine.

-

Loss of ammonia and subsequent aromatization to form the stable indole ring system.

Caption: Generalized mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a 4-Cyanoindole Derivative

This protocol is a representative example of a Fischer indole synthesis using a substituted hydrazine and a ketone, adapted for this compound.[13]

Materials:

-

This compound

-

2-Methylcyclohexanone (or other suitable ketone/aldehyde)

-

Glacial Acetic Acid

-

1 M Sodium Hydroxide (NaOH)

-

Chloroform (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and 2-methylcyclohexanone (1.0 eq.) to glacial acetic acid.

-

-

Reaction:

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acetic acid with 1 M NaOH solution.

-

Dilute the mixture with water and extract the product into chloroform (3x).

-

-

Isolation and Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude residue by column chromatography on silica gel to obtain the pure 4-cyanoindole derivative.

-

Caption: Step-by-step workflow for a typical Fischer indole synthesis.

Applications in Medicinal Chemistry and Drug Development

Substituted phenylhydrazines are critical precursors in the synthesis of a wide array of bioactive molecules. This compound is particularly noted for its use in creating compounds with potential therapeutic applications, such as enzyme inhibitors.

Precursor for Hydrolase and Lipase Inhibitors

3-Hydrazinobenzonitrile hydrochloride (the free base of the topic compound) is utilized in the synthesis of hydrolase and lipase inhibitors.[1][4] These inhibitors are of significant interest for the therapeutic treatment of obesity.[1][4] Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats.[14][15] By inhibiting this enzyme, the absorption of fats from the intestine is reduced, leading to a decrease in caloric intake.

The general strategy involves reacting the hydrazine moiety with other functional groups to create molecules that can interact with the active site of the lipase enzyme, thereby blocking its activity.

Caption: Role of lipase inhibitors in managing obesity.

Building Block for Bioactive Heterocycles

The hydrazine functional group is a versatile handle for constructing various nitrogen-containing heterocycles beyond indoles, such as pyrazoles and triazoles.[3][16] These heterocyclic scaffolds are prevalent in many clinically used drugs. The cyano group at the 3-position provides a site for further chemical modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

This compound is classified as harmful and an irritant.[2][13] Appropriate safety precautions must be taken during its handling and use.

Table 2: Hazard and Safety Information

| Hazard Statement | Description | Precautionary Statement |

| H302, H332 | Harmful if swallowed or if inhaled | P261, P264, P270, P271 |

| H315 | Causes skin irritation | P280 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation | P261, P271 |

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Clothing: Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust.[2]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is a reagent of significant value in synthetic organic and medicinal chemistry. Its utility is primarily anchored in its role as a precursor in the Fischer indole synthesis, providing access to 4-cyanoindoles which are important pharmaceutical intermediates. Furthermore, its application in the synthesis of potential lipase inhibitors highlights its relevance in drug discovery, particularly in the context of metabolic disorders. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel chemical entities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound(2881-99-4) 1H NMR spectrum [chemicalbook.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Cyanophenylhydrazine hydrochloride from 3-aminobenzonitrile

An In-depth Technical Guide to the Synthesis of 3-Cyanophenylhydrazine Hydrochloride from 3-Aminobenzonitrile

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and fine chemical manufacturing. The synthesis proceeds via a classical two-step, one-pot process involving the diazotization of 3-aminobenzonitrile, followed by the in-situ reduction of the resulting diazonium salt. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and addresses critical safety considerations. The content is structured to empower researchers, scientists, and drug development professionals with the technical acumen required for the successful and safe execution of this synthesis.

Introduction and Strategic Overview

This compound serves as a crucial building block in synthetic organic chemistry, most notably in the construction of indole rings via the Fischer indole synthesis. Its application extends to the development of various pharmaceutical agents and functional molecules. The synthetic strategy detailed herein is predicated on a robust and scalable chemical transformation that converts a readily available primary aromatic amine, 3-aminobenzonitrile, into the target hydrazine derivative.

The core transformation is a sequential diazotization-reduction reaction. This process is favored for its efficiency and the use of cost-effective reagents. The first stage involves the conversion of the primary amino group into a diazonium salt, a highly versatile, albeit unstable, intermediate.[1][2][3] The second stage involves the immediate reduction of this diazonium salt to the stable hydrazine hydrochloride product. Understanding the causality behind each procedural step is paramount for achieving high yield and purity.

Reaction Mechanism and Scientific Rationale

The conversion of 3-aminobenzonitrile to this compound is a two-part process occurring in a single reaction vessel.

Part I: Diazotization

The synthesis commences with the diazotization of the primary aromatic amine. This reaction is conducted in a cold, acidic medium, typically using hydrochloric acid. Sodium nitrite is introduced as the nitrosating agent, which reacts with the acid in situ to generate the true electrophile, the nitrosonium ion (NO⁺).[1][2]

-

Causality of Low Temperature: The reaction is maintained between 0 and 5°C. This is a critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently if isolated in a dry state.[4] The low temperature ensures the diazonium salt remains in solution and suppresses decomposition pathways, maximizing its availability for the subsequent reduction step.

Part II: Reduction

Immediately following its formation, the 3-cyanophenyldiazonium chloride intermediate is reduced to the target hydrazine. A strong reducing agent is required for this transformation. Stannous chloride (Tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the reagent of choice for this protocol due to its high efficacy and predictable reactivity. The tin(II) ion acts as the electron donor, reducing the diazonium group to the hydrazine, while itself being oxidized to tin(IV).

The overall reaction scheme is as follows:

References

3-Cyanophenylhydrazine hydrochloride mechanism of formation

An In-Depth Technical Guide to the Formation of 3-Cyanophenylhydrazine Hydrochloride: Mechanism and Synthesis

Introduction

This compound is a pivotal chemical intermediate, finding extensive application in the synthesis of a wide array of heterocyclic compounds, particularly indoles, which are core scaffolds in many pharmaceutical agents. Its utility in drug development, agrochemicals, and dye manufacturing underscores the importance of a robust and well-understood synthetic methodology. This guide provides a comprehensive exploration of the formation mechanism of this compound, grounded in established chemical principles and supported by field-proven experimental protocols. We will dissect the synthesis into its core stages, elucidating the causality behind procedural choices and offering a self-validating framework for its reliable preparation in a research setting.

The Core Reaction Pathway: A Two-Stage Transformation

The synthesis of this compound from its precursor, 3-aminobenzonitrile, is a classic example of aromatic amine transformation. The overall process can be logically divided into two distinct, sequential stages:

-

Diazotization: The conversion of the primary aromatic amino group of 3-aminobenzonitrile into a diazonium salt.[1]

-

Reduction: The subsequent reduction of the highly reactive diazonium intermediate to the corresponding hydrazine derivative.[2]

This two-step sequence provides a reliable route to arylhydrazines, which are otherwise challenging to synthesize directly.

References

Spectroscopic Data for 3-Cyanophenylhydrazine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyanophenylhydrazine hydrochloride (CAS No: 2881-99-4), a key building block in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While complete, publicly available experimental spectra for this specific salt are limited, this guide synthesizes available information, predictive analysis based on its structural analogue 3-hydrazinylbenzonitrile, and established spectroscopic principles to provide a robust characterization.

Introduction: The Significance of Spectroscopic Characterization

This compound is a versatile chemical intermediate. Its structure, comprising a phenyl ring substituted with a hydrazine hydrochloride group and a cyano group at the meta position, offers multiple reaction sites for the synthesis of complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any research and development endeavor. This guide delves into the expected spectroscopic signatures of this compound, providing a foundational understanding for its application in synthesis.

The molecular structure of this compound is presented below. The protonation of the hydrazine moiety to form the hydrochloride salt significantly influences its electronic properties and, consequently, its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals for the aromatic protons and the hydrazine protons. The electron-withdrawing nature of the cyano group and the protonated hydrazine group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | 7.0 - 7.8 | Multiplet | 4H |

| -NH-NH₃⁺ | 8.5 - 11.0 | Broad Singlet | 4H |

The aromatic region will likely show a complex multiplet pattern due to the meta-substitution. The protons on the hydrazine group are expected to be broad due to quadrupole broadening and exchange with the solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the cyano group and the carbon attached to the hydrazine will be clearly distinguishable.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-CN | 110 - 115 |

| -C≡N | 118 - 122 |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium ion, the C≡N stretch of the cyano group, and the aromatic C-H and C=C bonds. While a spectrum for the 3-cyano isomer is not publicly available, the NIST WebBook provides a reference spectrum for the parent compound, phenylhydrazine hydrochloride, which can serve as a basis for comparison.[3]

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazinium) | 3200 - 3400 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| N-H Bend (Hydrazinium) | 1500 - 1650 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, the molecular weight is 169.61 g/mol .[4][5] The mass spectrum of the free base, 3-hydrazinylbenzonitrile, would show a molecular ion peak at m/z 133.15.[6]

Under electrospray ionization (ESI), the hydrochloride salt would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.05. The fragmentation pattern would likely involve the loss of ammonia (NH₃), the cyano group (CN), and cleavage of the N-N bond.

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

While specific experimental details for acquiring the spectroscopic data of this compound are not detailed in the available literature, standard procedures for NMR, IR, and MS analysis would be employed. A general workflow for characterization is outlined below.

Caption: General experimental workflow for synthesis and analysis.

A plausible synthesis involves the diazotization of 3-aminobenzonitrile followed by reduction, a common method for preparing phenylhydrazines.[7]

Conclusion

The spectroscopic data for this compound, while not fully available in the public domain, can be reliably predicted based on fundamental principles and data from analogous compounds. This technical guide provides a comprehensive overview of the expected NMR, IR, and MS characteristics, serving as a valuable resource for researchers utilizing this important chemical intermediate. For definitive experimental data, it is recommended to consult the analytical documentation from commercial suppliers or perform the characterization in-house.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-hydrazinylbenzonitrile (C7H7N3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

Navigating the Solubility Landscape of 3-Cyanophenylhydrazine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3-Cyanophenylhydrazine hydrochloride (CAS No: 2881-99-4), a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document serves as a vital resource for researchers, scientists, and drug development professionals. It consolidates known qualitative solubility information, elucidates the physicochemical properties governing its solubility, and presents comprehensive, field-proven methodologies for systematic solubility determination. This guide is structured to empower laboratory professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby streamlining research and development workflows.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable therapeutic is fraught with challenges, with solubility being a primary hurdle. A compound's ability to dissolve in a given solvent system is a critical determinant of its downstream developability and ultimate clinical success.[1][2][3] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption and achieving therapeutic concentrations in systemic circulation.[1][3][4] Insufficient solubility can lead to poor bioavailability, necessitating higher doses that may increase the risk of toxicity.[1] Consequently, a thorough understanding and characterization of a compound's solubility profile in various solvent systems are paramount during the preformulation and process development stages.[2][5] This guide focuses on this compound, a vital building block in medicinal chemistry, providing the foundational knowledge and practical tools to navigate its solubility landscape.

Physicochemical Properties of this compound

Understanding the inherent physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. These parameters dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN₃ | [6][7] |

| Molecular Weight | 169.61 g/mol | [6][7] |

| Appearance | Off-white to light brown or pale beige solid/crystalline powder | [6][8] |

| Melting Point | 180 °C - 196 °C | [6][9] |

| pKa (Predicted) | 4.48 ± 0.10 | [5] |

| CAS Number | 2881-99-4 | [6][9] |

The presence of a polar nitrile group (-C≡N), a hydrazine hydrochloride moiety (-NHNH₂·HCl), and an aromatic ring gives this compound a complex molecular architecture. The hydrochloride salt form significantly enhances its polarity and potential for aqueous solubility compared to its free base form. The predicted pKa suggests it is a weak acid. These features indicate that its solubility will be highly dependent on the polarity, hydrogen bonding capacity, and acidic/basic nature of the chosen organic solvent.

Solubility Profile of this compound in Organic Solvents

A comprehensive review of available literature and supplier data indicates that quantitative solubility data for this compound is not widely published. However, qualitative assessments provide a foundational understanding of its solubility in key organic solvents.

| Solvent | Solvent Class | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly Soluble | [9] |

| Methanol (MeOH) | Protic, Polar | Slightly Soluble | [9] |

| Ethanol (EtOH) | Protic, Polar | Likely Soluble (by inference from MeOH) | - |

| Water (H₂O) | Protic, Polar | Likely Soluble (as a hydrochloride salt) | - |

| Acetonitrile (ACN) | Aprotic, Polar | Expected to have limited solubility | - |

| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | Expected to have low solubility | - |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Expected to be poorly soluble to insoluble | - |

| Hexanes | Aprotic, Nonpolar | Expected to be insoluble | - |

Expert Insights: The "slightly soluble" designation for polar aprotic (DMSO) and polar protic (Methanol) solvents suggests that while there is some interaction, the compound does not dissolve freely at high concentrations. The polarity and hydrogen bonding capabilities of methanol likely facilitate solvation. For less polar solvents like THF and DCM, and nonpolar solvents like hexanes, the high polarity of the hydrochloride salt is expected to result in very poor solubility, following the "like dissolves like" principle.[8]

Methodologies for Accurate Solubility Determination

Given the limited published data, researchers will often need to determine the solubility of this compound experimentally. The choice of method depends on the stage of research, available resources, and the required level of precision.

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic or equilibrium solubility. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a true measure of solubility under specific conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Material Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

-

Solvent Addition: Pipette a precise volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter compatible with the organic solvent) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Analysis: Quantitatively dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).

-

Quantification: Determine the concentration of the diluted sample using the analytical method. Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Causality and Self-Validation: The extended equilibration time ensures that the dissolution and precipitation rates have reached a steady state. Filtering the supernatant is a self-validating step to ensure only the dissolved compound is measured. Running the experiment in triplicate and observing low variability in the results confirms the robustness of the determination.

Kinetic (High-Throughput) Solubility Determination

For early-stage drug discovery, where rapid screening of multiple compounds and solvents is necessary, kinetic solubility assays are often employed.[10][11] These methods are faster and require less material than equilibrium methods.

References

- 1. lookchem.com [lookchem.com]

- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylhydrazine | 100-63-0 [chemicalbook.com]

- 4. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. Cas 17672-26-3,this compound | lookchem [lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS:2881-99-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 9. This compound | 2881-99-4 [chemicalbook.com]

- 10. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

3-Cyanophenylhydrazine hydrochloride as a building block in organic synthesis

An In-depth Technical Guide to 3-Cyanophenylhydrazine Hydrochloride: A Versatile Building Block in Organic Synthesis

Introduction: The Strategic Importance of a Bifunctional Synthon

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound has emerged as a highly valuable and versatile building block due to its distinct bifunctional nature. The molecule incorporates a nucleophilic hydrazine moiety, primed for classical condensation and cyclization reactions, and an electron-withdrawing cyano group on a meta-substituted aromatic ring. This specific arrangement offers a powerful tool for chemists to construct complex heterocyclic scaffolds with desirable electronic properties, often serving as key intermediates in the synthesis of pharmaceutically active compounds.

This guide provides a comprehensive technical overview of this compound, moving beyond simple reaction schemes to explore the causality behind experimental choices. We will delve into its synthesis, core reactivity, and applications, presenting detailed protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 2881-99-4 | [1][2][3] |

| Molecular Formula | C₇H₇N₃·HCl (or C₇H₈ClN₃) | [3][4] |

| Molecular Weight | 169.61 g/mol | [3][4] |

| Appearance | Off-white to light brown or white to yellow solid | [1][4] |

| Melting Point | 194-196 °C | [4] |

| Purity | Typically ≥97% | [1][4] |

| IUPAC Name | 3-hydrazinobenzonitrile hydrochloride | [1][3] |

Safety and Handling:

This compound is classified as harmful and an irritant.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3][4]

-

Precautionary Statements: P260, P271, P280, P305, P310, P338, P351.[1][4]

-

Handling: Use only in a well-ventilated area or outdoors.[4] Wear protective gloves, clothing, eye, and face protection.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[4] For long-term stability, it is recommended to store the compound under an inert atmosphere, such as argon.[4]

Synthesis of this compound

The standard synthesis of arylhydrazines is a robust, two-step process that is well-documented in the literature. The preparation of this compound follows this classical pathway, starting from the readily available 3-aminobenzonitrile.

-

Diazotization: The primary aromatic amine (3-aminobenzonitrile) is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). Strict temperature control (typically below 0°C) is crucial to prevent the unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.[5]

The overall workflow is a foundational procedure in aromatic chemistry, providing reliable access to the target building block.

References

Methodological & Application

Application Notes: Strategic Synthesis of 6-Cyanoindoles via the Fischer Indole Synthesis Utilizing 3-Cyanophenylhydrazine Hydrochloride

Introduction: The Enduring Power of the Fischer Indole Synthesis in Modern Drug Discovery

Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and versatile methods for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction, which transforms an arylhydrazine and a suitable aldehyde or ketone into the indole scaffold, is a cornerstone of heterocyclic chemistry.[3][4] Its significance extends into the realm of medicinal chemistry, where the indole core is a privileged structure found in a multitude of natural products and synthetic drugs.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis using 3-cyanophenylhydrazine hydrochloride as the arylhydrazine precursor. The resulting 6-cyanoindole derivatives are of particular interest in contemporary drug discovery.[7][8] The cyano group is a valuable functional moiety, serving as a bioisostere for other groups and as a versatile synthetic handle for further molecular elaboration.[9][10] Derivatives of 6-cyanoindole have shown significant promise as selective ligands for neurological targets and as intermediates in the synthesis of anti-cancer agents.[7][8]

Herein, we will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: A Step-by-Step Deconstruction of the Fischer Indole Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations:[1][3]

-

Phenylhydrazone Formation: The synthesis commences with the condensation of 3-cyanophenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This initial step is a reversible acid-catalyzed reaction.[3]

-

Tautomerization to Ene-hydrazine: The newly formed phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets the stage for the key bond-forming event.[1][11]

-

[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[3][4] This irreversible step breaks the N-N bond and forms a new C-C bond, which is often the rate-determining step of the overall synthesis.[11]

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a cyclic aminal.[1]

-

Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the energetically favorable aromatic indole ring.[1][3]

The overall mechanism is depicted in the following diagram:

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocols: A Practical Guide to the Synthesis of 6-Cyanoindoles

The following protocols are designed to be self-validating, with clear steps and checkpoints for reaction monitoring.

Protocol 1: Two-Step Synthesis of 2,3-Disubstituted 6-Cyanoindoles

This protocol is recommended for ketones that may be sensitive to prolonged exposure to strong acids or for optimizing the cyclization step independently.

Part A: Phenylhydrazone Formation

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Addition of Carbonyl: To the stirred solution, add the desired ketone or aldehyde (1.0-1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The formation of the hydrazone is often accompanied by a color change and/or the precipitation of a solid. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 1-3 hours).

-

Isolation of Hydrazone: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure. The crude hydrazone is often of sufficient purity for the next step.

Part B: Acid-Catalyzed Cyclization

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared 3-cyanophenylhydrazone (1.0 eq).

-

Choice of Catalyst and Solvent: The choice of acid catalyst is critical and can influence the reaction yield and regioselectivity.[11][12] A summary of common conditions is provided in the table below.

-

Cyclization: Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the cyclization by TLC, observing the disappearance of the hydrazone spot and the appearance of the indole product spot (often fluorescent under UV light).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: One-Pot Synthesis of 6-Cyanoindoles

For many substrates, a one-pot procedure is more efficient, saving time and resources.[13][14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the ketone or aldehyde (1.0-1.1 eq) in the chosen solvent/acid catalyst system.

-

Reaction Conditions: Heat the mixture to the desired temperature (see table below) and stir vigorously.

-

Monitoring, Work-up, and Purification: Follow steps 4-6 as described in Protocol 1, Part B.

| Catalyst/Solvent System | Typical Temperature | Notes |

| Glacial Acetic Acid | Reflux (approx. 118°C) | A common and effective Brønsted acid catalyst and solvent.[11] |

| Polyphosphoric Acid (PPA) | 80-120°C | A strong dehydrating agent and acid catalyst, often used for less reactive substrates. |

| Zinc Chloride (ZnCl₂) in Ethanol | Reflux (approx. 78°C) | A common Lewis acid catalyst that can sometimes offer milder conditions.[3] |

| Boron Trifluoride Etherate (BF₃·OEt₂) in Dichloromethane | Room Temp to Reflux | A versatile Lewis acid catalyst.[1] |

| Microwave Irradiation | 120-160°C | Can significantly reduce reaction times.[13][15] |

Note on Regioselectivity: When using unsymmetrical ketones, a mixture of two regioisomeric indoles may be formed.[16] The product ratio can be influenced by the steric hindrance of the ketone and the acidity of the reaction medium. Weaker acids tend to favor the kinetic product, while stronger acids may lead to the thermodynamic product.[16]

Workflow and Data Management

A systematic workflow is essential for reproducible results.

Caption: Workflow for the synthesis and analysis of 6-cyanoindoles.

Characterization of the Product: 6-Cyanoindole

Accurate characterization of the final product is crucial for validating the success of the synthesis.

| Spectroscopic Technique | Expected Observations for 6-Cyanoindole |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. Pyrrolic protons are expected between 6.5 and 7.5 ppm.[17] |

| ¹³C NMR | Aromatic carbons are expected in the 100-140 ppm region. The nitrile carbon will have a distinct chemical shift.[17] |

| IR Spectroscopy | A strong, sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. A prominent N-H stretch for the indole ring will also be present.[17] |

| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of the synthesized 6-cyanoindole derivative.[17] |

Troubleshooting and Expert Recommendations

-

Low Yield: The electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound can significantly impact the yield.[16] Electron-withdrawing groups, such as the cyano group on the phenylhydrazine, can sometimes lead to lower yields. In such cases, using a stronger acid catalyst like polyphosphoric acid or increasing the reaction temperature may be beneficial. Ensure all starting materials are pure.[16]

-

Failed Reaction: If the reaction fails to proceed, particularly with electron-rich phenylhydrazines or certain carbonyl compounds, consider forming the hydrazone in situ under milder conditions before introducing the cyclization catalyst.[16]

-

Product Decomposition: The indole product itself can be sensitive to strong acids.[16] It is advisable to neutralize the reaction mixture as soon as the reaction is complete during the work-up.

Conclusion

The Fischer indole synthesis, when applied to this compound, offers a reliable and efficient pathway to 6-cyanoindoles. These compounds are valuable intermediates for the synthesis of pharmacologically active agents, particularly for CNS disorders and oncology.[8][10] By understanding the mechanistic nuances and carefully selecting the reaction conditions, researchers can effectively leverage this classic reaction to construct diverse libraries of indole derivatives for drug discovery and development programs.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. testbook.com [testbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Fischer Indole Synthesis with Substituted Phenylhydrazines

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This robust and versatile reaction provides a direct route to the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][3] Its significance is underscored by its application in the synthesis of important drug classes, such as the antimigraine triptans.[4][5] The reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1]

The electronic nature of the substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency and outcome, often dictating the necessary reaction conditions and the yield of the desired indole product.[1][5] These application notes provide a detailed protocol for conducting the Fischer indole synthesis, with a specific focus on navigating the nuances introduced by various substituents on the phenylhydrazine moiety.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[4][6][7]

-

Phenylhydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This step is often performed in situ.[1][6]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its corresponding ene-hydrazine isomer.[4][6]

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.[4][6][8] This step is often the rate-determining step of the reaction.[5][7]

-

Rearomatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization.[6][8]

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[4][6]

The Critical Role of Substituents on the Phenylhydrazine Ring

The electronic properties of the substituents on the phenylhydrazine ring significantly impact the facility of the[1][1]-sigmatropic rearrangement:

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring.[1] This increased electron density facilitates the crucial[1][1]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1][9]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the ring. This can make the rearrangement more difficult, often necessitating stronger acids and higher temperatures to achieve reasonable yields.[5] In some cases, with strongly deactivating groups, the reaction may fail altogether.[10]

Experimental Protocols

The following protocols provide a general framework for the Fischer indole synthesis. The choice of acid catalyst, solvent, and temperature should be optimized based on the specific substrates being used, particularly the electronic nature of the substituents on the phenylhydrazine.

Protocol 1: General Procedure for the Synthesis of a Substituted Indole (e.g., 2,3,5-trimethylindole)

This protocol is suitable for phenylhydrazines with neutral or electron-donating substituents.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Methyl isopropyl ketone

-

Glacial acetic acid

-

1 M Sodium hydroxide solution

-

Dichloromethane or Chloroform[1]

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1.0 eq) and methyl isopropyl ketone (1.0-1.2 eq) in glacial acetic acid.[1]

-

Indolization: Heat the reaction mixture to reflux with stirring for 2-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.[1] Carefully neutralize the mixture with a 1 M sodium hydroxide solution.[1]

-

Extraction: Dilute the neutralized mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure substituted indole.[1]

Protocol 2: Fischer Indole Synthesis with an Electron-Withdrawing Group (e.g., 6-Nitroindole)

This protocol utilizes a stronger acid catalyst, polyphosphoric acid (PPA), which is often necessary for less reactive phenylhydrazines.

Materials:

-

(4-Nitrophenyl)hydrazine

-

Acetaldehyde diethyl acetal

-

Polyphosphoric acid (PPA)

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrazone Formation (Pre-formation recommended): In a separate flask, dissolve (4-nitrophenyl)hydrazine in ethanol and add a catalytic amount of acetic acid. Add acetaldehyde diethyl acetal and stir at room temperature until hydrazone formation is complete (monitored by TLC). Remove the solvent under reduced pressure.

-

Indolization: To the pre-formed hydrazone, carefully add polyphosphoric acid (PPA) with stirring. The mixture will become viscous.

-

Heating: Heat the mixture to 80-100 °C for 1-3 hours. The reaction mixture will likely darken. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-